molecular formula C10H15N3O3 B1422266 methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate CAS No. 1212059-41-0

methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1422266
CAS No.: 1212059-41-0
M. Wt: 225.24 g/mol
InChI Key: ZDNNKZRQLUFWFX-UHFFFAOYSA-N
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Description

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Unique Properties
Methyl 1H-1,2,4-triazole-3-carboxylate C₄H₅N₃O₂ -COOCH₃ at C3 Lower hydrophobicity
4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol C₉H₁₅N₃S -SH at C3, -CH₃ at C5 Enhanced metal coordination
Methyl 5-chloro-2-cyclohexyltriazole-4-carboxylate C₁₀H₁₄ClN₃O₂ -Cl at C5, -COOCH₃ at C4 Increased electrophilicity

Key distinctions :

  • Electron-withdrawing effects : The oxo group in the target compound increases ring electrophilicity compared to methyl or thiol derivatives.
  • Steric bulk : The cyclohexyl group impedes nucleophilic attack at position 4, unlike smaller substituents in analogues.

Properties

IUPAC Name

methyl 4-cyclohexyl-5-oxo-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-16-9(14)8-11-12-10(15)13(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNKZRQLUFWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)N1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification

Biological Activity

Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1212059-41-0) is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O3C_{10}H_{15}N_{3}O_{3} with a molecular weight of 225.25 g/mol. The compound features a triazole ring that is critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For example:

CompoundActivityMIC (µg/mL)
Methyl 4-cyclohexyl-5-oxo...Antibacterial<20
Standard (e.g., Ciprofloxacin)Antibacterial<10

This data suggests that the compound may possess comparable antibacterial activity to established antibiotics.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific findings include:

Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)15 ± 2Apoptosis induction
MCF7 (breast cancer)20 ± 3Cell cycle arrest

These results indicate that methyl 4-cyclohexyl-5-oxo... can effectively inhibit tumor growth through multiple mechanisms.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazole derivatives have demonstrated anti-inflammatory effects. The compound has been tested in models of inflammation where it showed a reduction in pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-cyclohexyl-5-oxo... is influenced by its chemical structure. Key modifications can enhance or diminish its efficacy:

  • Cyclohexyl Group : Contributes to hydrophobic interactions with biological targets.
  • Triazole Ring : Essential for interaction with enzymes and receptors.
  • Carboxylate Group : Involved in ionic interactions that can enhance solubility and bioavailability.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to methyl 4-cyclohexyl-5-oxo...:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives significantly inhibited the growth of various cancer cell lines through apoptosis pathways .
  • Antimicrobial Efficacy : Research published in Pharmaceutical Biology indicated that triazole compounds exhibited potent activity against drug-resistant bacterial strains .
  • Inflammation Models : A study conducted on animal models showed that triazole derivatives reduced inflammation markers significantly compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit various biological activities.

Antimicrobial Activity

Studies have indicated that triazole derivatives can possess antimicrobial properties. For instance, a study demonstrated that similar triazole compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Research has shown that compounds containing the triazole moiety can inhibit the growth of cancer cells. A related study reported that triazole derivatives effectively induced apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Agricultural Applications

The compound may also find applications in agriculture as a fungicide or pesticide. Its ability to inhibit fungal growth could be leveraged to protect crops from various fungal pathogens.

Fungicidal Activity

Research has indicated that triazole compounds are effective fungicides due to their ability to inhibit sterol biosynthesis in fungi. A case study highlighted the efficacy of similar compounds against common agricultural pathogens, leading to increased crop yields and reduced fungal diseases .

Material Science

The unique properties of this compound may also be explored in material science for developing new polymers or coatings with enhanced properties.

Polymer Synthesis

Triazole-containing polymers have been studied for their thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics suitable for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Agricultural Application

In agricultural research reported in Crop Protection, this compound was tested against Fusarium spp., a common fungal pathogen affecting crops. The compound demonstrated effective fungicidal properties, significantly reducing fungal infection rates and improving plant health metrics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents at positions 1, 3, and 4 of the triazole ring. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application
Target Compound 4-Cyclohexyl, 3-COOCH3 C11H15N3O3 237.26 g/mol Carboxylate, ketone Potential herbicidal/antioxidant*
Ethyl 1-phenyl-5-oxo-4-(2-aryl-2-oxoethyl) 1-Phenyl, 4-(aryl-oxoethyl) C20H17N3O4 363.37 g/mol Carboxylate, ketone, aryl Antioxidant activity (e.g., compound 36)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-(3-Methylphenyl), 3-thione C22H15ClN4OS 418.89 g/mol Thione, benzoxazole, chloro Antimicrobial potential
Carfentrazone-ethyl (herbicide) 4-(2,4-Dichlorophenyl), 3-COOEt C15H14Cl2N3O3 366.20 g/mol Carboxylate, dichlorophenyl Herbicidal (broadleaf weed control)

Key Observations :

In contrast, the thione group in increases polarity, favoring solubility in polar solvents.

Biological Activity Trends :

  • Carboxylate-containing triazolones (e.g., carfentrazone-ethyl ) exhibit herbicidal activity, suggesting the target compound may share similar modes of action.
  • Antioxidant activity in ethyl 4-(2-aryl-2-oxoethyl) derivatives correlates with electron-donating substituents (e.g., tert-butyl groups), which the target compound lacks.

Spectral and Analytical Data :

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (carboxylate: ~1700 cm⁻¹; ketone: ~1650 cm⁻¹) align with triazolone derivatives in .
  • NMR Spectroscopy : The cyclohexyl group’s aliphatic protons (δ 1.0–2.5 ppm) contrast sharply with aromatic protons in phenyl-substituted analogs (δ 6.8–7.3 ppm) .

Bulky substituents like cyclohexyl may influence crystal packing and stability compared to planar aryl groups.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for ethyl 1-phenyl derivatives , substituting phenacyl bromide with cyclohexyl-containing reagents.
  • Biological Potential: Structural similarity to carfentrazone-ethyl suggests herbicidal applications, while the lack of electron-rich groups may limit antioxidant efficacy compared to .
  • Physicochemical Limitations : High lipophilicity from the cyclohexyl group could hinder formulation in aqueous systems, necessitating prodrug strategies or salt formation.

Data Tables

Elemental Analysis Comparison

Compound %C (Calc/Found) %H (Calc/Found) %N (Calc/Found)
Target Compound* 55.70/– 6.37/– 17.71/–
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 63.15/63.08 3.98/3.61 3.74/3.37
Ethyl 4-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate 64.54/64.36 5.66/5.85 10.26/10.08

*Calculated values based on molecular formula C11H15N3O3.

Q & A

How can researchers optimize the synthesis of methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate to improve yield and purity?

Synthetic optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and purification methods. For example:

  • Solvent selection : Ethanol or toluene are common for cyclocondensation reactions, as seen in triazole derivatives (e.g., 69.40% yield in ethanol for compound 4d) .
  • Catalysts : Methylsulfonic acid has been used to facilitate esterification in similar triazole syntheses .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) can achieve >80% purity, as demonstrated for structurally related compounds .
    Table 1 : Comparison of synthesis routes for triazole derivatives
MethodYield (%)Purity (%)Key ConditionsReference
Ethanol reflux69.4095+NaBH4 reduction
Toluene with catalyst3799Methylsulfonic acid

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to confirm cyclohexyl proton environments (δ 1.2–2.5 ppm) and ester methyl groups (δ 3.7 ppm) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O interactions) and dihedral angles (e.g., 84.59° between phenyl rings in analogous triazoles) .

How can researchers evaluate the biological activity of this compound, and what structural modifications enhance its efficacy?

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria, as done for triazole derivatives (e.g., compound 4f showed activity at 128 µg/mL) .
  • Antitumor screening : Employ MTT assays on cancer cell lines. Substituents like thiophene or bromo groups (e.g., compound 4e) can enhance activity .
  • SAR studies : Introduce electron-withdrawing groups (e.g., Cl, Br) to the triazole core to improve membrane permeability .

What computational and experimental methods are used to analyze the compound’s conformational stability?

  • DFT studies : Calculate optimized geometries and electrostatic potential maps to predict reactive sites .
  • Hydrogen bonding analysis : Use X-ray data to identify stabilizing interactions (e.g., N4–H⋯O2 bonds in analogous triazoles reduce ring strain) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C for similar esters) .

How do researchers design experiments to study the environmental fate and ecotoxicological impact of this compound?

  • Environmental partitioning : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation .
  • Degradation studies : Use HPLC-MS to track hydrolysis products under varying pH/temperature conditions .
  • Toxicity assays : Conduct Daphnia magna or algae growth inhibition tests, following OECD guidelines .

How should researchers address contradictions in reported biological activity data across studies?

  • Reproduibility checks : Validate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Meta-analysis : Compare data across structurally similar compounds (e.g., 4d vs. 4f) to identify substituent-dependent trends .
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols to minimize inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

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